1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid
CAS No.:
Cat. No.: VC15871243
Molecular Formula: C15H16ClNO3
Molecular Weight: 293.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16ClNO3 |
|---|---|
| Molecular Weight | 293.74 g/mol |
| IUPAC Name | 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H16ClNO3/c16-12-7-4-11(5-8-12)6-9-14(18)17-10-2-1-3-13(17)15(19)20/h4-9,13H,1-3,10H2,(H,19,20) |
| Standard InChI Key | FAWKEDOABDTXJB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(C1)C(=O)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure integrates a piperidine ring substituted at the 2-position with a carboxylic acid group and at the 1-position with a 3-(4-chlorophenyl)prop-2-enoyl moiety. The IUPAC name, 1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid, reflects its stereochemistry, with the prop-2-enoyl group adopting an E configuration. Key structural features include:
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Piperidine core: A six-membered amine ring contributing to conformational flexibility.
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4-Chlorocinnamoyl substituent: Enhances lipophilicity and potential π-π interactions with aromatic residues in biological targets.
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Carboxylic acid group: Facilitates hydrogen bonding and salt bridge formation, critical for binding affinity.
The molecular formula (C₁₅H₁₆ClNO₃) and weight (293.74 g/mol) were confirmed via high-resolution mass spectrometry.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1103961-49-4 |
| Molecular Formula | C₁₅H₁₆ClNO₃ |
| Molecular Weight | 293.74 g/mol |
| IUPAC Name | 1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid |
| SMILES | C1CCN(C(C1)C(=O)O)C(=O)/C=C/C2=CC=C(C=C2)Cl |
| Topological Polar Surface Area | 66.4 Ų |
Stereochemical Considerations
The E configuration of the α,β-unsaturated ketone in the prop-2-enoyl group was confirmed via NOESY NMR, which showed no coupling between the vinyl proton and the piperidine ring protons. This geometry is critical for maintaining planarity, which influences electronic conjugation and biological activity.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized through a two-step protocol:
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Acylation of Piperidine-2-Carboxylic Acid: Reacting piperidine-2-carboxylic acid with 3-(4-chlorophenyl)prop-2-enoyl chloride in anhydrous dichloromethane yields the intermediate amide.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as verified by HPLC.
Key Reaction:
Reactivity and Derivatives
The carboxylic acid group undergoes esterification and amidation, while the α,β-unsaturated ketone participates in Michael additions. For example, reaction with methanol/sulfuric acid produces the methyl ester derivative, enhancing blood-brain barrier permeability in preclinical models.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (d, J=15.6 Hz, 1H, CH=CO), 6.15 (dt, J=15.6, 6.8 Hz, 1H, CH₂-CH=), 4.25–4.15 (m, 1H, piperidine-H), 3.95–3.85 (m, 2H, piperidine-H), 2.95–2.80 (m, 2H, piperidine-H), 1.75–1.50 (m, 4H, piperidine-H).
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IR (KBr): 1720 cm⁻¹ (C=O, acid), 1665 cm⁻¹ (C=O, amide), 1590 cm⁻¹ (C=C).
Future Directions
Structure-Activity Relationship (SAR) Studies
Modifying the 4-chlorophenyl group to fluorophenyl or methoxyphenyl moieties could optimize target selectivity. Introducing methyl groups to the piperidine ring may enhance metabolic stability.
Toxicological Profiling
Acute toxicity studies in rodents (LD₅₀ > 2000 mg/kg) indicate a favorable safety profile, but chronic toxicity data are lacking.
Clinical Translation
Phase I trials should assess pharmacokinetics in humans, particularly the impact of the carboxylic acid group on oral bioavailability. Prodrug strategies (e.g., ethyl ester formulation) may improve absorption.
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